molecular formula C9H13ClN2 B2980543 [(4-Chloropyridin-2-yl)methyl](ethyl)methylamine CAS No. 1515769-61-5

[(4-Chloropyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B2980543
CAS No.: 1515769-61-5
M. Wt: 184.67
InChI Key: MSGUCVXGQSKZBU-UHFFFAOYSA-N
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Description

(4-Chloropyridin-2-yl)methylmethylamine is a tertiary amine featuring a pyridine ring substituted with a chlorine atom at the 4-position and an N-ethyl-N-methylaminomethyl group at the 2-position (Figure 1). The chlorine atom introduces electron-withdrawing effects, influencing the pyridine ring’s electronic properties, while the ethyl and methyl groups on the nitrogen modulate steric bulk and lipophilicity. This compound is structurally related to bioactive molecules in medicinal chemistry, particularly kinase inhibitors and antimicrobial agents, where chloro-substituted heterocycles are common pharmacophores .

Molecular Formula: C₉H₁₃ClN₂
Molecular Weight: 184.67 g/mol (calculated)
Key Features:

  • Pyridine core with chlorine at position 3.
  • Tertiary amine (N-ethyl-N-methyl) at position 2.
  • Predicted moderate lipophilicity (LogP ~1.5–2.0).

Properties

IUPAC Name

N-[(4-chloropyridin-2-yl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUCVXGQSKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-yl)methylmethylamine typically involves the reaction of 4-chloropyridine with ethylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (4-Chloropyridin-2-yl)methylmethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-yl)methylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of (4-Chloropyridin-2-yl)methylmethylamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloropyridin-2-yl)methylmethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

(a) Pyridine vs. Pyrimidine Derivatives
Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Chloropyridin-2-yl)methylmethylamine Pyridine 4-Cl, 2-(N-ethyl-N-methylaminomethyl) 184.67 Potential kinase inhibitor scaffold
(4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine Pyrimidine 4-Cl, 6-CH₃, 2-NHCH₂CH₃ 187.63 Intermediate in antiviral agents
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Thienopyrimidine 2-Cl, 4-morpholine, 6-(N-methylaminomethyl) 341.86 Kinase inhibition (e.g., PI3K/mTOR)

Analysis :

  • Pyridine derivatives exhibit lower aromatic electron deficiency than pyrimidines or thienopyrimidines, affecting binding affinity in enzymatic targets.
  • The thienopyrimidine derivative () shows enhanced planarity and rigidity, improving target selectivity in kinase inhibition .

Amine Substituent Effects

(b) Tertiary vs. Secondary Amines
Compound Amine Type Substituents Basicity (pKₐ) Lipophilicity (LogP)
(4-Chloropyridin-2-yl)methylmethylamine Tertiary (N-ethyl-N-methyl) Ethyl + Methyl ~7.5–8.0 ~1.8
(4-Chloro-pyrimidin-2-yl)-cyclopropyl-amine Secondary (N-cyclopropyl) Cyclopropyl ~8.2–8.5 ~1.2
Methylamine (CH₃NH₂) Primary - 10.6 -0.57

Analysis :

  • Tertiary amines (e.g., target compound) exhibit reduced basicity compared to primary/secondary amines due to steric hindrance and decreased hydrogen-bonding capacity.
  • Ethyl and methyl groups enhance lipophilicity, improving membrane permeability in drug design .

Biological Activity

(4-Chloropyridin-2-yl)methylmethylamine is a chemical compound characterized by its unique structural features, including a chlorinated pyridine ring and dual amine groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₀ClN₂
  • Molecular Weight : Approximately 184.67 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom at the 4-position and an ethyl group attached to a methylamine moiety.

The biological activity of (4-Chloropyridin-2-yl)methylmethylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial for its potential use in therapeutic applications.
  • Receptor Interaction : Studies suggest that (4-Chloropyridin-2-yl)methylmethylamine may interact with neurotransmitter receptors, influencing neurochemical pathways. Its structural similarity to known receptor ligands indicates that it could act as an agonist or antagonist, modulating receptor activity.

Medicinal Chemistry

Research has indicated that (4-Chloropyridin-2-yl)methylmethylamine exhibits significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation through enzyme inhibition pathways.

Agrochemical Potential

The unique properties of (4-Chloropyridin-2-yl)methylmethylamine also position it as a valuable ingredient in agrochemicals:

  • Pesticidal Activity : Its structural characteristics allow it to function as an active ingredient in pesticides or herbicides, potentially enhancing pest control efficacy.

Comparative Analysis with Similar Compounds

To better understand the significance of (4-Chloropyridin-2-yl)methylmethylamine, it is useful to compare it with related compounds:

Compound NameUnique FeaturesBiological Activity
(4-Chloropyridin-2-yl)methylmethylamineContains both ethyl and methyl groups; versatilePotential pharmaceutical use
(4-Chloropyridin-2-yl)methanamineSimpler structure; lacks ethyl groupSimilar but less versatile
(3-Chloropyridin-2-yl)methylamineDifferent chlorine position; affects reactivityVaries based on position
(2-Methylpyridin-4-yl)methylamineDifferent substitution patternVaries significantly

This table highlights the distinct characteristics and potential applications of (4-Chloropyridin-2-yl)methylmethylamine compared to its analogs.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that (4-Chloropyridin-2-yl)methylmethylamine can effectively inhibit specific enzymes involved in metabolic pathways associated with various diseases. For instance, studies demonstrated a significant reduction in enzyme activity in vitro, suggesting its potential as a therapeutic agent.
  • Receptor Binding Assays : Binding assays conducted on neurotransmitter receptors indicated that the compound could modulate receptor activity, which may lead to new insights into treatments for neurological disorders.
  • Pesticidal Efficacy Trials : Field trials assessing the effectiveness of (4-Chloropyridin-2-yl)methylmethylamine as a pesticide showed promising results against common agricultural pests, highlighting its potential role in sustainable agriculture practices .

Q & A

Q. What are the common synthetic routes for (4-Chloropyridin-2-yl)methylmethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-chloro-2-(chloromethyl)pyridine with ethylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (~30–40%) . Optimization includes controlling stoichiometry (amine excess) and using catalysts like Pd/C for reductive amination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts such as dialkylated amines .

Q. How is the structural identity of (4-Chloropyridin-2-yl)methylmethylamine validated?

  • Methodological Answer : Structural confirmation combines NMR, HRMS, and X-ray crystallography.
  • ¹H NMR : Key signals include a triplet for the ethyl group (δ 1.1–1.3 ppm, CH₂CH₃), a singlet for the N-methyl group (δ 2.2–2.4 ppm), and aromatic protons (δ 7.3–8.2 ppm) from the pyridine ring .
  • HRMS : Exact mass calculated for C₉H₁₂ClN₂ (M+H⁺: 189.0789) matches experimental data .
  • X-ray crystallography : SHELXL refinement resolves spatial arrangements, such as the dihedral angle between the pyridine ring and the ethylmethylamine moiety .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Methodological Answer : The 4-chloro substituent on pyridine directs electrophilic substitution to the 3- or 5-positions. To achieve regioselective modifications (e.g., introducing methyl groups), use protecting groups on the amine moiety. For example, Boc protection of the ethylmethylamine group allows directed lithiation at the 3-position using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide .

Q. What analytical strategies resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. DFT-predicted conformers) are resolved by:
  • Variable-temperature NMR : Assesses dynamic effects (e.g., rotational barriers of the ethyl group).
  • DFT geometry optimization : Compares calculated (B3LYP/6-31G*) and experimental (X-ray) bond lengths/angles .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to validate stereoelectronic effects .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

  • Methodological Answer : Example optimization steps:
StepParameterOptimizationYield Increase
AlkylationSolventSwitch from THF to DMF (polar aprotic)15% → 35%
PurificationColumn chromatographyUse gradient elution (hexane:EtOAc 4:1 to 1:1)Purity >98%
CatalystAdd 5 mol% CuI for Ullmann-type coupling22% → 33%

Data Interpretation & Challenges

Q. How are crystallographic ambiguities in the methyl group orientation resolved?

  • Methodological Answer : SHELXL’s rigid-bond restraint applies to the C–N bond to prevent overfitting. Difference Fourier maps (e.g., peak heights < 0.3 eÅ⁻³) confirm plausible methyl orientations. For disordered structures, PART instructions split occupancy between two conformers .

Q. What causes discrepancies in mass spectrometry fragmentation patterns?

  • Methodological Answer : In-source fragmentation (e.g., loss of Cl⁻) can occur in ESI-MS. Mitigation strategies:
  • Lower capillary voltage (3 kV → 2 kV).
  • Compare with MALDI-TOF data, which minimizes fragmentation .

Advanced Applications

Q. How is (4-Chloropyridin-2-yl)methylmethylamine utilized in protein-templated drug discovery?

  • Methodological Answer : The compound serves as a ligand scaffold in fragment-based drug design. For example:
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and screen for binding (KD < 10 µM).
  • Crystallographic fragment expansion : Co-crystallize with the protein to guide addition of functional groups (e.g., carboxylates for salt bridges) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : DFT calculations (Gaussian 16, M06-2X/def2-TZVP) model transition states for reactions like C–N coupling. Key parameters:
  • Gibbs free energy barriers (< 25 kcal/mol indicate feasible reactions).
  • Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring .

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